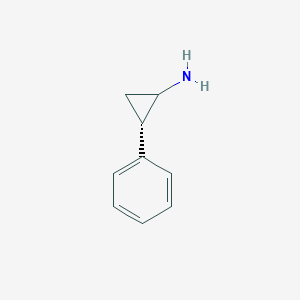

(2S)-2-phenyl-1-cyclopropanamine

Descripción

Historical Context of Chiral Amine Synthesis

The synthesis of enantiomerically pure amines has been a long-standing challenge in organic chemistry. Early methods often relied on the resolution of racemic mixtures, a process inherently limited to a 50% yield of the desired enantiomer. The latter half of the 20th century witnessed the advent of asymmetric synthesis, a paradigm shift that aimed to create a single enantiomer directly. Groundbreaking work in asymmetric hydrogenation, for which the 2001 Nobel Prize in Chemistry was awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless, paved the way for the efficient synthesis of a wide range of chiral compounds, including amines. nih.gov In recent decades, the development of metal-catalyzed asymmetric hydrogenation and biocatalytic methods, such as those employing transaminases and amine dehydrogenases, has further expanded the synthetic chemist's toolbox for accessing chiral amines with high enantiopurity. thieme-connect.denih.gov

Significance of Cyclopropylamine (B47189) Scaffolds in Chemical Research

The cyclopropyl (B3062369) group is a fascinating structural motif that bestows unique properties upon a molecule. researchgate.net Its rigid, three-membered ring structure offers a level of conformational constraint not seen in acyclic analogues. emory.edu This rigidity can be advantageous in the design of bioactive molecules, as it can lead to enhanced binding to biological targets. nih.govnih.gov Furthermore, the cyclopropane (B1198618) ring is known to be metabolically robust, a feature that is highly desirable in the development of new therapeutic agents. emory.edu The combination of the amine functional group with the cyclopropane scaffold in molecules like (2S)-2-phenyl-1-cyclopropanamine provides a chiral building block with a distinct spatial arrangement of its substituents, making it a valuable tool in stereoselective synthesis and medicinal chemistry. nih.govnih.gov

Stereochemical Aspects of this compound

The stereochemistry of 2-phenyl-1-cyclopropanamine is defined by two stereocenters, leading to the possibility of four stereoisomers. These exist as two pairs of enantiomers: (1R,2S)- and (1S,2R)-trans-2-phenylcyclopropanamine, and (1R,2R)- and (1S,2S)-cis-2-phenylcyclopropanamine. The designation "(2S)" in the subject compound indicates the stereochemistry at the carbon atom bearing the phenyl group. The full stereochemical description also requires defining the configuration at the carbon bearing the amino group. The trans and cis diastereomers refer to the relative positions of the phenyl and amino groups on the cyclopropane ring.

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for research applications. The enantiomers of a chiral compound can exhibit vastly different biological activities. For 2-phenyl-1-cyclopropanamine, the enantiomers of the trans-diastereomer are known as tranylcypromine (B92988), with the (1R,2S)- and (1S,2R)-enantiomers showing different potencies as monoamine oxidase inhibitors.

The enantioselective synthesis of phenylcyclopropane derivatives has been approached through various methods, including catalytic asymmetric cyclopropanation. For instance, rhodium and cobalt catalysts with chiral ligands have been employed to induce enantioselectivity in the cyclopropanation of styrene (B11656) with diazo compounds. The resulting cyclopropyl esters can then be converted to the desired amine. Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, also represent a powerful strategy for obtaining enantiopure cyclopropylamines.

Below is a table summarizing representative methods for the asymmetric synthesis of 2-phenylcyclopropane derivatives, which are precursors to or structurally related to this compound.

| Catalyst / Method | Substrates | Product | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

| Rhodium(II) N-(arylsulfonyl)prolinate | Vinyldiazomethane, Styrene | 2-Phenylcyclopropane-1-carboxylate | >95:5 | Up to 94% | nih.gov |

| Chiral Cobalt Chelate Complex | Diazoalkane, Styrene | 2-Phenylcyclopropanecarboxylate | Not Reported | 70% | windows.net |

| Enzymatic Kinetic Resolution (CAL-B) | Racemic phenylethylamines | Enantiopure phenylethylamines | Not Applicable | >99% | nih.gov |

This table presents data for the synthesis of precursors and structurally related compounds, as direct synthesis data for this compound is not extensively reported under these specific conditions.

The control of diastereoselectivity in the synthesis of 2-phenyl-1-cyclopropanamine is crucial for isolating the desired trans or cis isomer. The cyclopropanation of styrene derivatives often leads to a mixture of diastereomers. The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio of the product. For example, rhodium-catalyzed cyclopropanation reactions are known to often favor the formation of the trans-diastereomer.

The relative stability of the trans and cis isomers can also play a role in the final product distribution. The trans isomer is generally thermodynamically more stable due to reduced steric hindrance between the phenyl and amino groups.

The following table provides examples of diastereoselectivity in the cyclopropanation of styrene derivatives.

| Catalyst System | Alkene | Carbene Source | Diastereomeric Ratio (trans:cis) | Reference |

| Tris(pentafluorophenyl)borane | Styrene | Aryldiazodiacetate | Not specified, but diastereoselectivity is a key focus | nih.gov |

| Rhodium(II) tetracarboxylate | Vinyl heterocycles | Aryl- or heteroaryldiazoacetates | >30:1 | nih.gov |

Overview of Academic Research Trajectories for this compound

The unique structural and stereochemical features of this compound have made it a target and a tool in various areas of academic research. One significant area of investigation is its use as a chiral building block in the synthesis of more complex molecules. Its rigid framework and defined stereochemistry can be exploited to control the stereochemical outcome of subsequent reactions.

Furthermore, derivatives of 2-phenyl-1-cyclopropanamine have been explored as chiral catalysts in asymmetric synthesis. For instance, novel chiral secondary amines based on a phenylcyclopropane scaffold have been designed and shown to be effective catalysts in enamine catalysis.

In the realm of medicinal chemistry, the enantiomers of trans-2-phenylcyclopropylamine (tranylcypromine) are well-known inhibitors of monoamine oxidase (MAO). More recently, research has shown that trans-2-phenylcyclopropylamine is also a mechanism-based inactivator of the histone demethylase LSD1, a key enzyme in epigenetic regulation. This discovery has spurred interest in designing selective inhibitors of LSD1 based on the cyclopropylamine scaffold for potential therapeutic applications.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11N |

|---|---|

Peso molecular |

133.19 g/mol |

Nombre IUPAC |

(2S)-2-phenylcyclopropan-1-amine |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9?/m0/s1 |

Clave InChI |

AELCINSCMGFISI-IENPIDJESA-N |

SMILES |

C1C(C1N)C2=CC=CC=C2 |

SMILES isomérico |

C1[C@H](C1N)C2=CC=CC=C2 |

SMILES canónico |

C1C(C1N)C2=CC=CC=C2 |

Origen del producto |

United States |

Reactivity and Derivatization of 2s 2 Phenyl 1 Cyclopropanamine

Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling a variety of classical amine reactions. These transformations are fundamental for the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Reactions

The primary amine of (2S)-2-phenyl-1-cyclopropanamine readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides to yield sulfonamides. These reactions are robust and widely used to create derivatives. For instance, various derivatives of tranylcypromine (B92988) have been synthesized for research purposes, which involves forming amide or sulfonamide linkages. nih.govnih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acetyl chloride | N-acetyl amide |

| This compound | Benzoic anhydride (B1165640) | N-benzoyl amide |

| This compound | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |

| This compound | Methanesulfonyl chloride | N-mesyl sulfonamide |

Alkylation and Reductive Amination

The nitrogen atom can be alkylated by reaction with alkyl halides through nucleophilic substitution (SN2 reaction). acsgcipr.org However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely utilized method for synthesizing secondary amines from this compound is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. libretexts.orgorganic-chemistry.org This method is highly versatile for creating a diverse library of N-alkylated derivatives. organic-chemistry.orgorganic-chemistry.org

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | N-methyl-(2S)-2-phenyl-1-cyclopropanamine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-(2S)-2-phenyl-1-cyclopropanamine |

| Cyclohexanone | NaBH₃CN | N-cyclohexyl-(2S)-2-phenyl-1-cyclopropanamine |

| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-(2S)-2-phenyl-1-cyclopropanamine |

Formation of Imines and Related Derivatives

As a primary amine, this compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. youtube.com The reaction is reversible and is the foundational first step in reductive amination. libretexts.org The stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

Urea (B33335) and Thiourea (B124793) Formation

The nucleophilic amine group readily attacks the electrophilic carbon of isocyanates and isothiocyanates to form substituted urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. nih.govresearchgate.net This derivatization is a common strategy in medicinal chemistry to introduce functionalities capable of forming strong hydrogen bond interactions. The synthesis is straightforward, involving the mixing of the amine with the corresponding isocyanate or isothiocyanate in a suitable solvent. nih.govmdpi.com

Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring of this compound is activated by the adjacent phenyl group, which can stabilize charge development during certain reactions. While relatively stable, the strained three-membered ring can undergo cleavage under specific conditions.

Ring-Opening Reactions (Acid-Catalyzed, Nucleophilic)

The cyclopropane ring can be opened under strongly acidic conditions. Research on the hydrochloride salt of trans-2-phenylcyclopropylamine in the presence of a superacid like triflic acid (CF₃SO₃H) has shown that electrophilic ring-opening occurs. Current time information in Bangalore, IN. In this process, protonation occurs on the cyclopropane ring itself, leading to the formation of a reactive dicationic intermediate.

Interestingly, the cleavage happens at the distal C2-C3 bond (the bond opposite the aminomethyl and phenyl groups) rather than the vicinal C1-C2 bond. This regioselectivity is attributed to two main effects: the σ-withdrawing nature of the protonated ammonium group weakens the distal bond, and charge-charge repulsion in the transition state favors this pathway. The resulting 1,3-dication can then be trapped by nucleophiles, such as benzene (B151609), to yield an addition product. Current time information in Bangalore, IN. This demonstrates a rare example of distal bond cleavage in a cyclopropane ring.

Rearrangement Reactions

The strained three-membered ring of the cyclopropane core in this compound is a key driver for its participation in various rearrangement reactions. These transformations are often initiated by the generation of a reactive intermediate, such as a carbocation or a nitrenium ion, adjacent to the cyclopropane ring.

One notable reaction is the treatment of trans-2-phenylcyclopropylamine with nitrous acid. This reaction, which generates a diazonium ion intermediate, does not proceed with simple substitution. Instead, it leads to a complex mixture of rearranged alcohol products. The mechanism involves the formation of a cyclopropyl (B3062369) cation which can undergo ring-opening to form more stable allylic or homoallylic cations, which are then trapped by water. This highlights the propensity of the cyclopropylmethyl system to rearrange to alleviate ring strain. acs.org

Furthermore, studies involving the synthesis of deuterated analogs of tranylcypromine (the racemic mixture of 2-phenylcyclopropylamine) have indicated that the molecule is unstable at elevated temperatures. koreascience.kr Attempts to achieve direct deuterium (B1214612) exchange on the aromatic ring at 180°C led to complete decomposition of the compound. koreascience.kr This thermal instability suggests that at high temperatures, the molecule may undergo thermally induced rearrangement or fragmentation reactions, driven by the release of the inherent strain energy of the cyclopropane ring, which is approximately 55 kcal/mol.

Computational studies on related N-cyclopropyl nitrenium ions predict that cyclopropyl ring expansion to form azetium ions, or elimination of ethylene (B1197577) to yield isonitrilium ions, are facile processes with low activation barriers. sigmaaldrich.com Although not directly observed for this compound itself, these computational findings support the concept that generation of a reactive center on the nitrogen can readily induce skeletal rearrangements.

Functionalization of the Phenyl Moiety

Modification of the phenyl ring offers a direct route to analogs of this compound with altered electronic and steric properties. This can be achieved through classical electrophilic aromatic substitution or modern cross-coupling methodologies.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr). This is due to the combined electron-donating effects of the amino group and the cyclopropyl ring. The amino group is a powerful activating group that donates electron density to the ring via resonance (+M effect). nih.gov The cyclopropyl group, due to the high p-character of its C-C bonds, also acts as an electron-donating group, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. nih.gov

Both the amino group and the cyclopropyl group are ortho, para-directors. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the cyclopropylamine (B47189) substituent. The regiochemical outcome would be a mixture of 2-amino-1-(ortho-substituted-phenyl)cyclopropane and 2-amino-1-(para-substituted-phenyl)cyclopropane derivatives.

While extensive studies on the SEAr reactions of this compound are not widely reported, related transformations have been documented. For instance, the synthesis of fluorinated derivatives of phenylcyclopropylamine has been achieved, indicating that the core structure is amenable to modifications that can include electrophilic substitution steps. An attempt to directly deuterate the phenyl ring of tranylcypromine using heptafluorobutyric anhydride and D₂O was reported to be unsuccessful due to decomposition at the required high temperatures, highlighting the challenge of finding reaction conditions that are effective for substitution without promoting rearrangement or degradation. koreascience.kr

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E+) | Major Predicted Products |

| Nitration | NO₂⁺ | (2S)-2-(2-nitrophenyl)-1-cyclopropanamine and (2S)-2-(4-nitrophenyl)-1-cyclopropanamine |

| Halogenation | Br⁺, Cl⁺ | (2S)-2-(2-halophenyl)-1-cyclopropanamine and (2S)-2-(4-halophenyl)-1-cyclopropanamine |

| Friedel-Crafts Acylation | RCO⁺ | (2S)-2-(4-acylphenyl)-1-cyclopropanamine (para-product often favored due to sterics) |

Palladium-Catalyzed Cross-Coupling Reactions (if applicable)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of aromatic rings. While direct cross-coupling on the phenyl ring of this compound has not been extensively documented, the amenability of the cyclopropylamine scaffold to these conditions is well-established through N-arylation reactions. acs.org This suggests that, with appropriate protection of the primary amine, the phenyl ring could participate in standard cross-coupling protocols.

By analogy, the synthesis of cyclopropylthiophenes via Suzuki-Miyaura cross-coupling provides strong evidence for the feasibility of such transformations. In these studies, various substituted bromothiophenes were successfully coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable ligand, such as SPhos. This methodology demonstrates that a cyclopropyl group can be introduced onto an aromatic ring under mild palladium-catalyzed conditions, suggesting that the reverse reaction—coupling an aryl halide with the pre-formed phenylcyclopropane structure—is also viable.

For this compound, this would likely first require conversion of the phenyl group into an aryl halide or triflate. For example, bromination of the phenyl ring would yield a precursor suitable for a range of cross-coupling reactions like Suzuki, Heck, or Sonogashira, enabling the introduction of new aryl, vinyl, or alkynyl groups, respectively.

Table 2: Illustrative Suzuki-Miyaura Coupling for Cyclopropyl-Aromatic Synthesis (Analogous System) Data adapted from the synthesis of cyclopropylthiophenes, demonstrating the principle of coupling a cyclopropyl-containing moiety.

| Aryl Bromide | Catalyst System | Product | Yield (%) |

| 2-Bromo-5-cyanothiophene | Pd(OAc)₂ / SPhos | 5-Cyclopropylthiophene-2-carbonitrile | 93% |

| Methyl 5-bromothiophene-2-carboxylate | Pd(OAc)₂ / SPhos | Methyl 5-cyclopropylthiophene-2-carboxylate | 85% |

| 3-Bromo-2-cyanothiophene | Pd(OAc)₂ / SPhos | 3-Cyclopropylthiophene-2-carbonitrile | 75% |

Stereochemical Integrity During Reactions

Maintaining the defined stereochemistry at both chiral centers (C1 and C2) of this compound is critical for its application, particularly in medicinal chemistry. The trans configuration is generally the more stable and desired arrangement.

Many reactions involving this compound or its precursors proceed with retention of the relative trans stereochemistry. For example, the synthesis of trans-2-phenylcyclopropylamine often involves the Curtius rearrangement of trans-2-phenylcyclopropanecarboxylic acid. This multi-step sequence, which converts the carboxylic acid to the amine, is known to proceed with retention of configuration at the cyclopropane ring. koreascience.kr

Similarly, synthetic routes starting from cinnamic acid derivatives to form the cyclopropane ring often yield a mixture of cis and trans isomers. However, the trans isomer can be selectively isolated or the mixture can be isomerized to favor the thermodynamically more stable trans product before proceeding with further transformations, ensuring the desired stereochemistry in the final amine product. These examples underscore that under many standard synthetic conditions, the trans relationship between the phenyl and amino groups is maintained.

The stereochemical integrity of this compound can be compromised under certain conditions. The C2 carbon, being benzylic, is potentially susceptible to epimerization (inversion of configuration) if a reaction proceeds through an intermediate that can planarize at this center, such as a radical or a carbanion.

For instance, treatment of an ester precursor, ethyl 2-phenylcyclopropanecarboxylate, with a strong base like sodium ethoxide can be used to isomerize the cis isomer to the more stable trans isomer. This process occurs via deprotonation at the benzylic C2 position to form a stabilized carbanion, which can then be re-protonated from the less sterically hindered face to give the trans product. This demonstrates that the C2 stereocenter can be inverted under basic conditions.

While dedicated racemization studies on this compound are not prominent in the literature, the observed instability of the molecule at high temperatures suggests a potential pathway for loss of stereochemical purity. koreascience.kr Thermal reactions that proceed via homolytic cleavage of the C1-C2 bond of the cyclopropane ring could lead to a diradical intermediate, which upon ring closure could result in a mixture of stereoisomers. Therefore, maintaining mild reaction conditions is crucial for preserving the stereochemical integrity of this molecule.

Applications of 2s 2 Phenyl 1 Cyclopropanamine in Organic Synthesis and Catalysis

Chiral Building Block in Complex Molecule Synthesis

The unique stereochemical and structural features of (2S)-2-phenyl-1-cyclopropanamine make it an excellent chiral synthon. A chiral synthon is a molecule or a molecular fragment that contains one or more stereocenters and can be incorporated into a larger molecule to build up stereochemical complexity in a controlled manner.

Synthesis of Other Chiral Amines and Amides

Chiral amines and their derivatives are fundamental components of many pharmaceuticals and biologically active compounds. nih.gov this compound serves as a readily available chiral precursor for the synthesis of more complex chiral amines and amides. The primary amine group (–NH₂) is a versatile functional handle that can undergo a wide range of chemical transformations.

For instance, acylation of the amine with various carboxylic acids or their derivatives (like acid chlorides or anhydrides) leads to the formation of chiral amides. These amide products are often investigated for their biological activities. nih.govnih.gov Similarly, the amine can be alkylated to produce secondary or tertiary chiral amines with new substituents, further diversifying the molecular architecture. These reactions typically proceed with the retention of the original stereochemistry of the cyclopropane (B1198618) core, allowing for the predictable synthesis of new optically active compounds. For example, derivatives of tranylcypromine (B92988), the racemic mixture containing this compound, have been synthesized to create potent enzyme inhibitors. nih.govnih.gov

| Reaction Type | Reactant | Product Class | Significance |

| Acylation | Acid Chloride (R-COCl) | Chiral Amide | Synthesis of bioactive molecules, enzyme inhibitors. nih.govnih.gov |

| Reductive Amination | Aldehyde (R-CHO) | Secondary Chiral Amine | Creation of new chiral building blocks with increased complexity. |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Chiral Amine | Access to ligands and compounds with specific electronic properties. |

Incorporation into Macrocycles or Polycyclic Systems

Macrocycles—large cyclic molecules—are of significant interest in medicinal chemistry and materials science due to their unique ability to bind to biological targets with high affinity and selectivity. cam.ac.uk Chiral building blocks are often used to impart specific three-dimensional structures and recognition properties to these large rings. rsc.org

The rigid structure of the phenylcyclopropylamine unit can be used as a conformational constraint within a macrocyclic framework. By synthesizing linear precursors containing the this compound motif and then performing a ring-closing reaction, novel chiral macrocycles can be assembled. cam.ac.uk While specific examples detailing the incorporation of this compound itself into macrocycles are specialized, the general strategy of using chiral amines and amino acids for this purpose is well-established. cam.ac.ukrsc.orgsemanticscholar.org The amine group can be used as a nucleophilic point for cyclization, or it can be functionalized to carry a group that participates in reactions like ring-closing metathesis or click chemistry. cam.ac.uk

Similarly, the strained cyclopropane ring can participate in ring-opening or rearrangement reactions to form larger, more complex polycyclic systems under specific conditions, often catalyzed by transition metals.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in drug discovery. The strained three-membered ring of this compound makes it a useful precursor for synthesizing various heterocycles. The combination of a phenyl group (an electron donor) and an amine group makes the molecule a type of donor-acceptor cyclopropane, known for its versatile reactivity. mdpi.com

These donor-acceptor cyclopropanes can react as synthetic equivalents of 1,3-dipoles. mdpi.com Depending on the reaction conditions and the reacting partner, the cyclopropane ring can be opened to generate a reactive intermediate that subsequently cyclizes to form five- or six-membered heterocyclic rings. For example, reactions with nitriles or imines could potentially lead to the formation of chiral pyrrolidines or piperidines, respectively, which are core structures in many alkaloids and pharmaceutical agents.

Ligand and Organocatalyst Development

In asymmetric catalysis, the ultimate goal is to control the three-dimensional outcome of a chemical reaction. This is often achieved using a chiral catalyst, which can be a metal complex with a chiral ligand or a purely organic molecule (an organocatalyst). This compound is a valuable scaffold for creating such catalysts.

Coordination Chemistry with Transition Metals

The nitrogen atom of the primary amine group in this compound has a lone pair of electrons, allowing it to act as a Lewis base and coordinate to electron-deficient transition metal centers. As a simple monodentate (single-point-of-attachment) ligand, it can bind to metals like copper, palladium, or rhodium. However, for most catalytic applications, higher stability and better stereochemical control are achieved with multidentate ligands, which bind to the metal at multiple points. Therefore, this compound is more commonly used as a starting material to build more complex multidentate ligands.

Design of Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is crucial for advancing asymmetric catalysis. rsc.org The primary amine of this compound is an ideal starting point for synthesizing sophisticated bidentate (two-point-of-attachment) chiral ligands. By reacting the amine with other functional groups, ligands with a second coordinating atom, such as phosphorus (P) or another nitrogen (N), can be created.

A prominent example is the synthesis of P,N-ligands, where a phosphine (B1218219) group is introduced into the molecule. These ligands combine the properties of a "hard" nitrogen donor and a "soft" phosphorus donor, which is highly effective in many transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric allylic alkylation. Another important class of ligands derived from chiral primary amines are N,N-ligands, such as those based on oxazoline (B21484) or pyrimidine (B1678525) structures, which have proven effective in nickel-catalyzed reductions. dicp.ac.cn

The rigid cyclopropane framework holds the phenyl group and the coordinating atoms in a well-defined spatial arrangement. This rigidity helps to create a precise chiral environment around the metal catalyst, which is essential for differentiating between the two possible enantiomeric pathways of a reaction, leading to high enantioselectivity (ee).

| Ligand Class | Synthesis from this compound | Typical Metal | Application in Asymmetric Catalysis |

| P,N-Ligands | Reaction with a chlorophosphine (e.g., Ph₂PCl) after N-functionalization. | Palladium (Pd), Iridium (Ir) | Allylic Alkylation, Hydrogenation. |

| N,N-Ligands | Condensation with dicarbonyls or cyano-heterocycles to form pyrimidines or other di-nitrogen systems. dicp.ac.cn | Nickel (Ni), Copper (Cu) | 1,2-Reduction of Ketones, Conjugate Addition. dicp.ac.cn |

| Chiral Amides | Acylation with a carboxylic acid containing another donor atom (e.g., pyridinecarboxylic acid). | Rhodium (Rh), Ruthenium (Ru) | Transfer Hydrogenation. |

Use as an Organocatalyst or Precursor to Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Chiral primary amines are known to participate in enamine and iminium ion catalysis. Despite its structural suitability, there are no specific reports in the scientific literature demonstrating the use of this compound itself as a primary organocatalyst.

Furthermore, while it is conceivable that this compound could serve as a chiral precursor for the synthesis of more complex organocatalysts, such as bifunctional thioureas, squaramides, or phosphinamides, a review of existing research does not yield any examples of such applications. The synthesis and catalytic activity of organocatalysts derived from this specific amine remain an unexplored area of research.

Materials Science Applications

The incorporation of chiral molecules into materials can lead to novel properties and applications in areas such as chiral recognition, separation science, and optics. However, there is currently no documented research in the field of materials science that reports the use of this compound as a monomer for chiral polymers, a modifier for surfaces, or a component in the formation of chiral metal-organic frameworks or other advanced materials.

Theoretical and Computational Studies of 2s 2 Phenyl 1 Cyclopropanamine

Conformational Analysis and Energy Minima

DFT Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometries and relative energies of different molecular conformations. mdpi.com For (2S)-2-phenyl-1-cyclopropanamine, the principal degree of rotational freedom is the dihedral angle between the phenyl ring and the cyclopropane (B1198618) ring. Two primary conformations are of interest: the "bisected" and "perpendicular" forms. youtube.com

In the bisected conformation , the plane of the phenyl ring is parallel to the C1-C2 bond of the cyclopropane ring. This arrangement allows for maximal overlap between the phenyl π-orbitals and the "bent" Walsh orbitals of the cyclopropane ring, leading to electronic stabilization. In the perpendicular conformation , the phenyl ring is rotated approximately 90 degrees, minimizing this orbital interaction.

DFT calculations on analogous phenylcyclopropane systems suggest that the bisected conformation is the global energy minimum due to this favorable orbital interaction. The energy barrier to rotation between these conformers is generally low, allowing for rapid interconversion at room temperature.

Below is a hypothetical data table representing the expected key dihedral angles and relative energies for the stable conformers of this compound, based on principles of computational chemistry and data from analogous structures.

| Conformer | Dihedral Angle (H-C1-C2-C_ipso) | Relative Energy (kcal/mol) | Description |

| Bisected | ~0° | 0.0 | Phenyl ring plane aligns with the adjacent cyclopropane C-C bond. |

| Perpendicular | ~90° | 2.0 - 4.0 | Phenyl ring plane is orthogonal to the adjacent cyclopropane C-C bond. |

This table is illustrative and based on theoretical principles. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the transitions between different energy states. nih.govsemanticscholar.orgmdpi.com An MD simulation of this compound would model the movements of each atom based on a force field, allowing for the exploration of the potential energy surface.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are dominated by the interplay between the saturated, strained cyclopropane ring and the unsaturated, aromatic phenyl ring.

Orbital Interactions and Aromaticity Effects

The bonding in the cyclopropane ring is unique and often described by the Walsh model, which posits a set of three high-lying molecular orbitals with significant p-character that behave similarly to a π-system. youtube.comresearchgate.net In phenyl-substituted cyclopropanes, these Walsh orbitals can interact with the π-orbitals of the benzene (B151609) ring. pku.edu.cn

This "through-space" and "through-bond" interaction leads to a delocalization of electron density between the two rings. The consequence is a stabilization of the molecule, particularly in the bisected conformation where orbital overlap is maximized. This interaction also subtly alters the aromaticity of the phenyl ring. The cyclopropyl (B3062369) group acts as a weak π-donor, slightly increasing the electron density in the aromatic system. This effect influences the reactivity of the phenyl ring in electrophilic substitution reactions.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is non-uniform due to the presence of the electronegative nitrogen atom and the polarizable phenyl ring. A molecular electrostatic potential (MEP) map, which can be calculated using DFT, would visualize the charge distribution. researchgate.net

The MEP would show a region of negative electrostatic potential (typically colored red) around the lone pair of the nitrogen atom, making it a primary site for protonation and hydrogen bonding. The flat faces of the phenyl ring would also exhibit negative potential due to the π-electron cloud. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms on the phenyl ring.

The following table provides hypothetical partial atomic charges calculated by computational methods, illustrating the expected charge distribution.

| Atom/Group | Expected Partial Charge (a.u.) | Rationale |

| Amine Nitrogen (N) | -0.4 to -0.6 | High electronegativity and lone pair of electrons. |

| Amine Hydrogens (H) | +0.2 to +0.3 | Polar N-H bonds. |

| Phenyl Ring Carbons | -0.1 to -0.2 | Electron-rich π system. |

| Cyclopropane Carbons | Variable | Influenced by both phenyl and amine substituents. |

This table is illustrative and based on general chemical principles. Actual values depend on the specific computational method used.

Mechanistic Investigations of Reactions

The most extensively studied reaction involving this chemical scaffold is the inhibition of monoamine oxidase (MAO). wikipedia.org Tranylcypromine (B92988) is an irreversible inhibitor of MAO, and computational studies, in conjunction with experimental data, have elucidated its mechanism. nih.govnih.gov

The inhibition process is believed to proceed through a mechanism-based, or "suicide," inhibition pathway. The amine group of this compound is oxidized by the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of MAO. This oxidation is thought to generate a radical cation intermediate. The highly strained cyclopropane ring of this intermediate then undergoes homolytic cleavage, opening the ring and forming a reactive radical species. This radical subsequently forms a stable, covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, leading to the irreversible inactivation of the enzyme. nih.gov

The key steps in the proposed inhibitory mechanism are summarized below.

| Step | Description | Key Intermediates |

| 1. Binding | This compound binds to the MAO active site. | Enzyme-substrate complex |

| 2. Oxidation | Single-electron transfer from the amine to the FAD cofactor. | Amine radical cation |

| 3. Ring Opening | Homolytic cleavage of the strained cyclopropane ring. | Carbon-centered radical |

| 4. Covalent Adduct Formation | The radical intermediate attacks the FAD cofactor, forming a covalent bond. | Irreversibly inhibited enzyme-FAD adduct |

This mechanism highlights how the unique structural and electronic features of the phenylcyclopropylamine scaffold are harnessed for potent and irreversible enzyme inhibition.

Transition State Elucidation

The elucidation of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. Using computational methods such as Density Functional Theory (DFT), researchers can model the high-energy transition state structures that connect reactants to products. This analysis provides critical information on activation energies, which dictates the reaction rate. For the synthesis of this compound, which could potentially be formed through various cyclopropanation routes followed by amination, identifying the transition states would be key to optimizing reaction conditions and improving yields. However, no specific studies detailing the transition state energies or geometries for the formation of this compound have been found.

Reaction Pathway Mapping

Mapping a reaction pathway involves computationally exploring the potential energy surface of a reaction to identify all intermediates and transition states. This provides a comprehensive mechanistic picture. For this compound, this could involve mapping the concerted versus stepwise pathways for its formation or its subsequent reactions. Such a map would be instrumental for synthetic chemists looking to control the reaction outcome and stereoselectivity. At present, there is no published research that provides a detailed reaction pathway map for this molecule.

Stereochemical Prediction and Rational Design

Computational methods are particularly powerful in the realm of stereochemistry, allowing for the prediction of chiroptical properties and the rational design of new molecules with desired stereochemical outcomes.

Chiroptical Property Calculations (e.g., ECD, ORD)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Computational prediction of ECD and ORD spectra has become a reliable method for determining the absolute configuration of new chiral compounds. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute stereochemistry can be assigned with high confidence. For this compound, a comparison of the calculated ECD and ORD spectra for both the (S) and (R) enantiomers would be the standard approach to confirm its absolute configuration. Unfortunately, no such computational or experimental spectroscopic studies have been specifically reported for this compound in the available literature.

Computational Screening for Ligand Design

The phenylcyclopropanamine scaffold is present in various biologically active compounds. Computational screening, or in silico screening, is a powerful technique used in drug discovery to identify potential new ligands for a biological target. This can be done through structure-based methods, if the target's 3D structure is known, or ligand-based methods, which rely on the properties of known active molecules. Given its structure, derivatives of this compound could be computationally screened against various receptors or enzymes to predict their binding affinity and potential biological activity. This would be a crucial first step in the rational design of new therapeutic agents. However, there are no specific reports of this compound being used as a scaffold in published computational screening studies for ligand design.

Analytical Methodologies for Characterization in Academic Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups present in (2S)-2-phenyl-1-cyclopropanamine.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms. The protons of the phenyl group typically resonate as a complex multiplet in the aromatic region, usually between 7.2 and 7.4 ppm. The protons on the three-membered cyclopropane (B1198618) ring are diastereotopic and thus exhibit complex splitting patterns in the upfield aliphatic region. The methine proton (CH-Ph) and the protons of the aminomethyl group (CH-NH₂) also produce distinct signals that can be assigned.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The phenyl group carbons are observed in the downfield region (approximately 126-140 ppm). The methine carbon and the carbons of the cyclopropane ring appear at higher field strengths, consistent with their aliphatic nature.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can be employed to directly probe the nitrogen atom of the primary amine group. This provides valuable information about its electronic environment and can be useful in studying intermolecular interactions such as hydrogen bonding.

2D NMR Techniques: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, for instance, between the protons on the cyclopropane ring. HSQC correlates each proton to its directly bonded carbon atom. HMBC provides information on longer-range (2-3 bond) correlations, which helps to piece together the entire molecular framework, such as the connection between the phenyl ring and the cyclopropane ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m) | - |

| Phenyl-C (ipso) | - | ~140 |

| Phenyl-C (ortho, meta, para) | - | ~126 - 129 |

| CH-Ph | ~2.5 (m) | ~35 |

| CH-NH₂ | ~1.5 - 2.0 (m) | ~30 |

| Cyclopropane-CH₂ | ~0.8 - 1.2 (m) | ~15 |

| Note: The chemical shifts provided are approximate and can vary based on the solvent and experimental conditions. 'm' denotes a multiplet. |

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopropane ring appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are found in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information. The symmetric vibrations of the phenyl ring often produce strong Raman signals, and the characteristic "breathing" modes of the cyclopropane ring can also be observed.

Mass Spectrometry (High-Resolution, Fragmentation Studies)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular ion's mass. This allows for the determination of the precise elemental formula, which for this compound is C₉H₁₁N. nih.gov This is a critical step in confirming the molecular identity.

Fragmentation Studies: When subjected to techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For phenyl-containing compounds like this, a common fragment is the tropylium (B1234903) ion at m/z 91. mdpi.com Other likely fragmentation pathways would involve the loss of the amine group or cleavage of the cyclopropane ring.

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are vital for assessing both the chemical purity and, more importantly, the enantiomeric purity of this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful method for separating enantiomers. gcms.cz To enhance volatility and improve chromatographic performance, the amine is often derivatized, for instance, through acylation. sci-hub.se A column with a chiral stationary phase is then used to differentiate between the two enantiomers, and the enantiomeric excess (e.e.) is determined by comparing the peak areas.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted and effective method for enantiomeric separation. mdpi.commdpi.com

Methodology: This technique relies on a chiral stationary phase (CSP) within the HPLC column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective in separating a wide range of chiral compounds. windows.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. beilstein-journals.orgrsc.org The separation is achieved due to the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies.

Detection: A UV detector is generally used for detection, monitoring the absorbance of the phenyl group at a specific wavelength, such as 254 nm. beilstein-journals.org The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated areas of the resulting peaks.

| Parameter | Condition |

| Column | Chiralcel® OD-H, Chiralpak® IC, or similar polysaccharide-based CSP beilstein-journals.orgrsc.org |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10 v/v) beilstein-journals.orgrsc.org |

| Flow Rate | 1.0 mL/min beilstein-journals.orgrsc.org |

| Detection | UV at 254 nm beilstein-journals.orgrsc.org |

| Temperature | Ambient (e.g., 25 °C) |

| Note: These are illustrative conditions and may need to be optimized for specific analytical requirements. |

Crystallographic Analysis (X-ray Diffraction)

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. nih.gov For chiral molecules like this compound, it provides definitive proof of its absolute configuration and offers detailed insights into its crystal packing and the nature of intermolecular interactions. nih.goved.ac.uk

The determination of the absolute configuration of a chiral molecule is essential for understanding its biological activity. In the case of the enantiomers of trans-2-phenylcyclopropylamine, their absolute configurations were definitively established through X-ray crystallographic analysis of their hydrochloride salts. nih.govacs.org A seminal study by Riley and Brier in 1972 utilized single-crystal X-ray diffraction to determine that the dextrorotatory enantiomer, (+)-trans-2-phenylcyclopropylamine, possesses the (1R, 2S) configuration, while the levorotatory enantiomer, (-)-trans-2-phenylcyclopropylamine, has the (1S, 2R) configuration. nih.govacs.org

The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. ed.ac.uk When using X-rays of a suitable wavelength, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal for a non-centrosymmetric crystal, which is always the case for an enantiomerically pure chiral compound. ed.ac.uk By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined.

The molecule possesses a primary amine group (-NH2) and a phenyl ring. The amine group can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions. In the form of a hydrochloride salt, the ammonium (B1175870) group (-NH3+) becomes a much stronger hydrogen bond donor, readily forming N-H···Cl⁻ hydrogen bonds with the chloride counter-ion.

The phenyl ring contributes to the crystal packing through several types of interactions:

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π interactions: The hydrogen atoms of the cyclopropyl (B3062369) or phenyl rings can interact with the electron-rich π-system of a neighboring phenyl ring.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Enantiopure (2S)-2-phenyl-1-cyclopropanamine

The development of efficient and highly selective synthetic routes to enantiomerically pure this compound is a primary focus of ongoing research. While classical methods exist, emerging strategies are centered on biocatalysis and advanced asymmetric synthesis to improve yields, enantiomeric excess, and sustainability.

One promising approach involves the use of whole-cell biocatalysts. For instance, nitrile hydratase and amidase systems from microorganisms like Rhodococcus sp. have demonstrated high enantioselectivity in the hydrolysis of racemic 2-arylcyclopropanecarbonitriles. This enzymatic resolution provides enantiopure carboxylic acid and amide precursors that can be converted to the desired amine through straightforward chemical manipulations.

Another area of development is the refinement of asymmetric catalytic methods. This includes phase-transfer catalysis and the use of chiral ligands in metal-catalyzed cyclopropanation reactions. The goal is to establish direct, catalytic asymmetric routes that avoid the need for resolving racemic mixtures, thereby increasing atom economy and reducing waste. Research into the optimization of reaction conditions, such as temperature and the choice of base and phase-transfer catalyst, is crucial for maximizing yield and selectivity in these processes. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Resolution | Uses enzymes (e.g., nitrile hydratase/amidase) to resolve racemic precursors. | High enantioselectivity (>99% ee reported for precursors); mild reaction conditions. | Screening for more efficient enzymes; process optimization for industrial scale-up. |

| Asymmetric Catalysis | Direct synthesis using chiral catalysts (e.g., phase-transfer catalysts, metal complexes). | High atom economy; avoids resolution steps; direct access to the target enantiomer. | Development of new, highly efficient catalyst systems; expanding substrate scope. nih.gov |

| Precursor Modification | α-Alkylation of 2-phenyl acetonitrile derivatives followed by functional group transformation. nih.gov | Utilizes readily available starting materials; adaptable for various substituted analogues. nih.gov | Optimizing cyclopropanation conditions (base, solvent, temperature) to improve yields. nih.gov |

Expansion of Catalytic Applications

Beyond being a synthetic target, the rigid chiral scaffold of this compound makes it an attractive motif for the design of novel organocatalysts. Researchers are exploring its use as a chiral amine catalyst in various asymmetric reactions. researchgate.netresearchgate.net The fixed conformation of the cyclopropane (B1198618) ring can impart a high degree of stereocontrol in catalytic transformations, potentially leading to excellent enantioselectivity in products.

Future research is directed towards incorporating the phenylcyclopropane framework into more complex catalyst structures, such as secondary amines, to mediate reactions like Michael additions, Mannich reactions, and aldol reactions. researchgate.netmdpi.com The development of these novel catalysts could provide efficient, metal-free alternatives for the synthesis of complex chiral molecules, which is highly desirable in the pharmaceutical industry. researchgate.netresearchgate.net The unique steric and electronic properties of the phenylcyclopropane moiety are expected to influence catalyst activity and selectivity in ways that differ from more common chiral backbones derived from amino acids or binaphthyl compounds. researchgate.net

| Asymmetric Reaction Type | Role of Phenylcyclopropane Catalyst | Potential Outcome |

|---|---|---|

| Michael Addition | Forms a chiral enamine or iminium ion intermediate to direct the nucleophilic attack. | Synthesis of enantioenriched 1,5-dicarbonyl compounds. |

| Mannich Reaction | Activates the electrophile (imine) and controls the facial selectivity of the nucleophilic addition. | Access to chiral β-amino carbonyl compounds. mdpi.com |

| Aldol Reaction | Controls the stereochemical outcome of the reaction between an enolate and an aldehyde. | Formation of optically active β-hydroxy carbonyls. |

| Friedel-Crafts Alkylation | Directs the enantioselective addition of arenes to electrophiles. | Synthesis of chiral substituted aromatic compounds. mdpi.com |

Exploration of Advanced Materials Science Applications

An emerging and largely unexplored frontier is the application of this compound as a building block for advanced materials. The inherent rigidity and defined three-dimensional structure of the cyclopropane ring are properties that are highly sought after in materials science for creating ordered structures.

Future research may focus on incorporating this chiral moiety into polymer backbones or as pendant groups. scripps.edu The synthesis of polymers containing cyclopropane units has been reported to yield materials with interesting properties, such as photosensitivity and potential for controlled thermal aggregation. researchgate.netiaea.org By using an enantiopure building block like this compound, it may be possible to create chiral polymers with unique chiroptical properties, which could find applications in areas such as chiral chromatography, asymmetric catalysis supports, or optical materials. Furthermore, the strained ring system could be exploited as a reactive handle for polymer cross-linking or modification through ring-opening reactions, offering a pathway to novel functional materials. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Practices

To align with the principles of green chemistry, future syntheses of this compound and related compounds will increasingly leverage continuous flow technology. nih.gov Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and productivity. rsc.org

The development of telescoped, multi-step flow syntheses is a key research goal. rsc.org Such processes would allow for the conversion of simple starting materials into the final chiral amine product within a single, uninterrupted sequence, minimizing manual handling and the isolation of intermediates. nih.gov This approach has been successfully applied to the synthesis of other cyclopropylamines and active pharmaceutical ingredients, demonstrating its feasibility and benefits. nih.govrsc.org Integrating flow synthesis with heterogeneous catalysts or immobilized enzymes could further enhance the sustainability of the process by enabling catalyst recycling and simplifying product purification.

Computational Tools for Predictive Chemical Behavior

Computational chemistry is poised to play a critical role in accelerating research and development related to this compound. Quantum chemical methods, such as Density Functional Theory (DFT), and molecular dynamics simulations can provide deep insights into the compound's structure, stability, and reactivity. nih.govmdpi.com

Future work will likely involve using these tools for several key purposes:

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of different synthetic pathways, helping to identify the most efficient routes and optimize reaction conditions. mdpi.com

Catalyst Design: By simulating the transition states of catalytic cycles involving phenylcyclopropane-based catalysts, researchers can rationally design new catalysts with enhanced activity and selectivity. mdpi.com

Property Prediction: In silico methods can predict the physicochemical and pharmacokinetic (ADMET) properties of new derivatives, guiding the synthesis of molecules with desired characteristics for specific applications. mdpi.com

Reactivity Analysis: Tools like Molecular Electron Density Theory (MEDT) can be used to understand and predict the compound's chemical reactivity in various transformations. mdpi.comresearchgate.net

By combining computational predictions with experimental validation, the discovery and optimization of processes involving this compound can be made significantly more efficient. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S)-2-phenyl-1-cyclopropanamine to achieve high yield and enantiomeric purity?

Methodological Answer: Synthesis optimization requires selecting stereoselective cyclopropanation methods, such as using chiral auxiliaries or asymmetric catalysis. For example, diazomethane-based cyclopropanation under controlled reaction conditions (e.g., low temperature, inert atmosphere) can minimize racemization . Purification via recrystallization or chiral chromatography ensures enantiomeric purity. Analytical techniques like chiral HPLC or polarimetry should validate stereochemical outcomes .

Q. How do structural features of this compound influence its physicochemical properties?

Methodological Answer: The cyclopropane ring imposes angle strain, enhancing reactivity, while the phenyl group contributes to lipophilicity. Computational modeling (e.g., DFT calculations) can predict bond angles and electron distribution. Experimentally, NMR spectroscopy (e.g., , ) and X-ray crystallography resolve spatial arrangements, with the (2S) configuration affecting dipole moments and solubility .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- Mass spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- NMR spectroscopy: -NMR (if fluorinated analogs are present) and 2D experiments (COSY, HSQC) map proton-carbon correlations .

- Chiral analysis: Circular dichroism (CD) or optical rotation measurements validate enantiopurity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard classifications. Use fume hoods to avoid inhalation, and employ personal protective equipment (PPE) including nitrile gloves and lab coats. Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors (e.g., 5-HT2A_{2A}2A), and what experimental approaches elucidate its binding kinetics?

Methodological Answer: Radioligand binding assays (e.g., using -ketanserin) quantify affinity () and selectivity. Functional assays (e.g., calcium flux in HEK293 cells) measure agonist/antagonist activity. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while mutagenesis studies identify critical receptor residues .

Q. What role does chirality play in the metabolic stability and pharmacokinetics of this compound?

Methodological Answer: Enantioselective metabolism can be studied using liver microsomes or hepatocytes. LC-MS/MS monitors metabolite formation (e.g., N-demethylation, hydroxylation). Pharmacokinetic parameters (, ) are compared between enantiomers in rodent models. Chirality-specific interactions with cytochrome P450 isoforms (e.g., CYP2D6) are assessed via inhibition assays .

Q. How do structural analogs of this compound, such as fluorinated derivatives, impact biological activity?

Methodological Answer: Introduce fluorine atoms at para/meta positions to modulate electronic effects and metabolic resistance. Compare EC values in functional assays (e.g., cAMP inhibition for GPCR targets). Lipophilicity () is measured via shake-flask methods, while Hammett constants quantify electronic contributions. SAR tables correlate substituents with potency .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Meta-analyses control for variables like assay conditions (pH, temperature), cell lines, and enantiomeric purity. Replicate experiments using standardized protocols (e.g., NIH Rigor Guidelines). Cross-validate findings with orthogonal assays (e.g., electrophysiology vs. fluorescence-based readouts) .

Q. How can computational chemistry predict the environmental fate of this compound?

Methodological Answer: Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations assess interactions with environmental matrices (e.g., soil organic matter). Experimental validation involves OECD 301F biodegradation tests and LC-MS monitoring of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.